molecular formula C15H15N9O4 B11541416 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11541416
M. Wt: 385.34 g/mol
InChI Key: PSUOEWLQZBFXDZ-REZTVBANSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The key steps may include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the nitrophenyl group via nitration.
  • Condensation with hydrazides to form the carbohydrazide moiety.
  • Amination to introduce the amino group on the oxadiazole ring.

Industrial Production Methods

Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The triazole and oxadiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted triazoles, oxadiazoles, and reduced amines.

Scientific Research Applications

Chemistry

  • Used as intermediates in the synthesis of more complex molecules.
  • Studied for their unique chemical properties and reactivity.

Biology

  • Potential antimicrobial and antifungal agents.
  • Investigated for their enzyme inhibition properties.

Medicine

  • Explored as potential drug candidates for various diseases.
  • Studied for their anti-inflammatory and anticancer activities.

Industry

  • Used in the development of new materials with specific properties.
  • Potential applications in agriculture as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific biological target. Generally, triazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-triazole derivatives with different substituents.
  • Oxadiazole derivatives with varying functional groups.
  • Carbohydrazide compounds with different aromatic rings.

Uniqueness

The unique combination of the triazole, oxadiazole, and nitrophenyl groups in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15N9O4

Molecular Weight

385.34 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-2-methylpropylideneamino]-5-(3-nitrophenyl)triazole-4-carboxamide

InChI

InChI=1S/C15H15N9O4/c1-8(2)7-17-19-15(25)11-12(9-4-3-5-10(6-9)24(26)27)23(22-18-11)14-13(16)20-28-21-14/h3-8H,1-2H3,(H2,16,20)(H,19,25)/b17-7+

InChI Key

PSUOEWLQZBFXDZ-REZTVBANSA-N

Isomeric SMILES

CC(C)/C=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)C=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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